molecular formula C16H11F2NO B3031387 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 301822-68-4

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B3031387
CAS No.: 301822-68-4
M. Wt: 271.26 g/mol
InChI Key: DCGPWKQMOHZUIE-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 3,5-difluorobenzyl group enhances the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl bromide and indole-3-carbaldehyde.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Synthetic Route: The 3,5-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with indole-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its indole core structure.

    Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is primarily related to its interaction with biological targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways.

    Pathways Involved: The indole core allows the compound to interact with serotonin receptors, potentially affecting neurotransmission and mood regulation. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives:

    1-(2,4-Difluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but different fluorine substitution pattern, leading to variations in reactivity and biological activity.

    1-(3,5-Difluorobenzyl)-1H-indole-2-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s chemical properties and interactions.

    1-(3,5-Difluorobenzyl)-1H-indole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, altering the compound’s acidity and solubility.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPWKQMOHZUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381742
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301822-68-4
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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